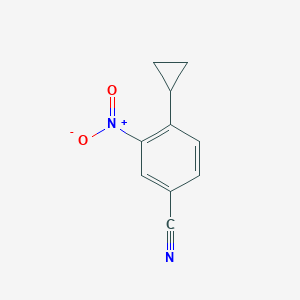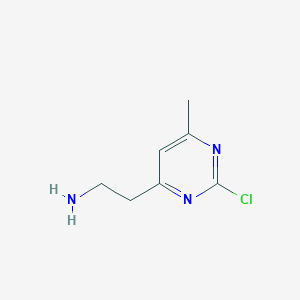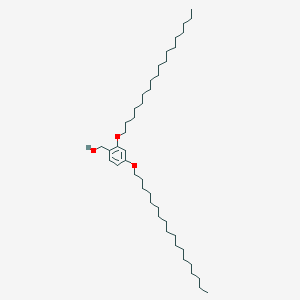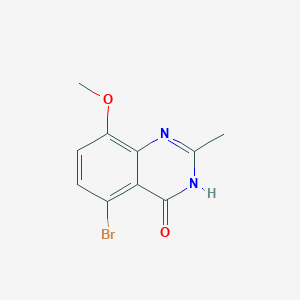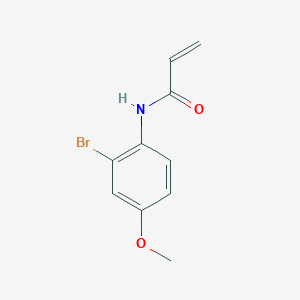
N-(2-bromo-4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methoxyphenyl)acrylamide is an organic compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol . This compound is characterized by the presence of a bromo group and a methoxy group attached to a phenyl ring, which is further connected to an acrylamide moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-bromo-4-methoxyphenyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-methoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-4-methoxyphenyl)acrylamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acrylamides, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
N-(2-bromo-4-methoxyphenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in various binding interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- C-tetra(4-methoxyphenyl)calix 4resorcinarene : This compound contains multiple methoxyphenyl groups and is used for its antioxidant properties .
N-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)acrylamide: This compound has similar structural features but includes a fluorine atom and additional hydroxyl groups.
Uniqueness
N-(2-bromo-4-methoxyphenyl)acrylamide is unique due to its specific combination of bromo and methoxy substituents on the phenyl ring, which can influence its reactivity and binding properties. This uniqueness makes it valuable for specific applications in chemical synthesis and biological research .
Propriétés
Formule moléculaire |
C10H10BrNO2 |
|---|---|
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
N-(2-bromo-4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H10BrNO2/c1-3-10(13)12-9-5-4-7(14-2)6-8(9)11/h3-6H,1H2,2H3,(H,12,13) |
Clé InChI |
RBORGGILHAXWMX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)C=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


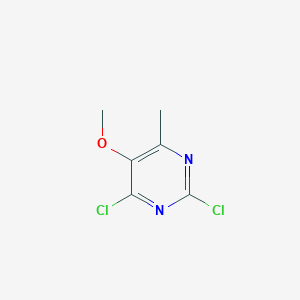
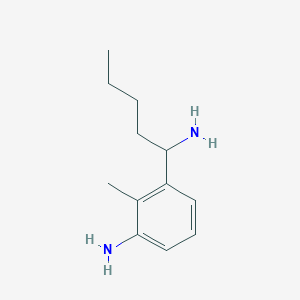
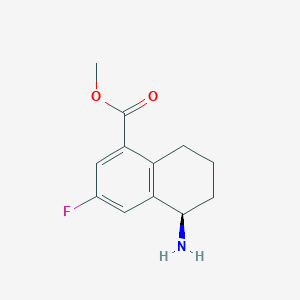
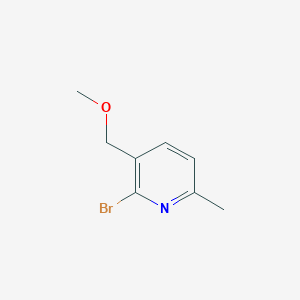
![4,6-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B15224523.png)

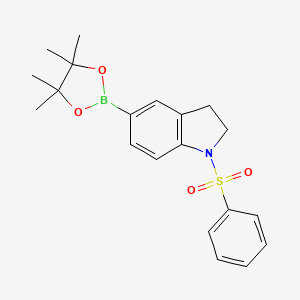
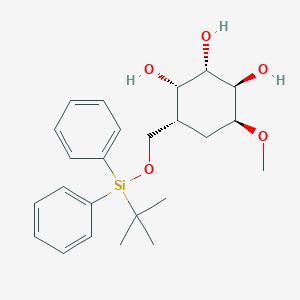
![5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15224553.png)
